4-((4-Nitrophenyl)amino)naphthalene-1,2-dione

Vue d'ensemble

Description

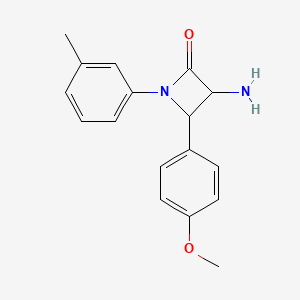

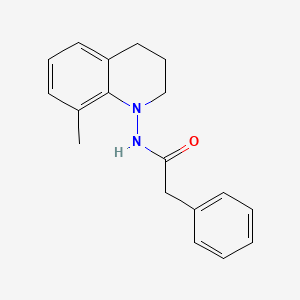

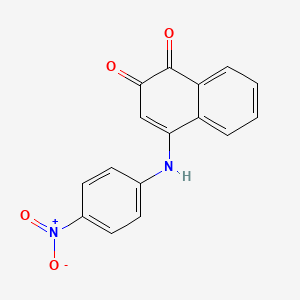

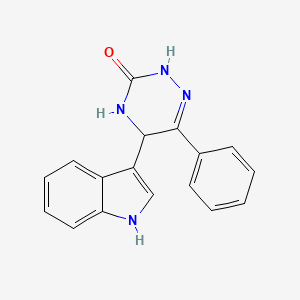

4-((4-Nitrophényl)amino)naphtalène-1,2-dione est un composé chimique avec la formule moléculaire C16H10N2O4. Il est également connu sous d'autres noms tels que 4-(4-nitroanilino)naphtalène-1,2-dione et NSC-117017 . Ce composé est caractérisé par sa structure de noyau naphtalène substituée par un groupe nitrophénylamino, ce qui en fait une molécule importante dans divers domaines de la recherche chimique et biologique.

Méthodes De Préparation

La synthèse de 4-((4-Nitrophényl)amino)naphtalène-1,2-dione implique généralement la réaction de la 1,2-naphtalènequinone avec la 4-nitroaniline dans des conditions spécifiques. La réaction est généralement effectuée en présence d'un solvant approprié tel que l'éthanol ou le méthanol, et peut nécessiter un catalyseur pour faciliter le processus . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés du produit final.

Analyse Des Réactions Chimiques

4-((4-Nitrophényl)amino)naphtalène-1,2-dione subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés quinoniques.

Réduction : Les réactions de réduction peuvent convertir le groupe nitro en un groupe amino, conduisant à différents dérivés aminés.

Substitution : Le composé peut subir des réactions de substitution où le groupe nitro ou le cycle naphtalène est remplacé par d'autres groupes fonctionnels.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.

Applications de recherche scientifique

4-((4-Nitrophényl)amino)naphtalène-1,2-dione a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions chimiques.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : La recherche se poursuit pour explorer son potentiel en tant qu'agent thérapeutique dans le traitement de diverses maladies.

Industrie : Il est utilisé dans le développement de colorants, de pigments et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme d'action de 4-((4-Nitrophényl)amino)naphtalène-1,2-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un accepteur ou un donneur d'électrons, participant à des réactions redox qui influencent les processus cellulaires. Son groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires, conduisant à divers effets biologiques .

Applications De Recherche Scientifique

4-((4-Nitrophenyl)amino)naphthalene-1,2-dione has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-((4-Nitrophenyl)amino)naphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. Its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparaison Avec Des Composés Similaires

4-((4-Nitrophényl)amino)naphtalène-1,2-dione peut être comparé à d'autres composés similaires tels que :

1,2-Naphtalènequinone : Un dérivé quinonique plus simple avec des propriétés redox similaires.

4-Nitroaniline : Un précurseur dans la synthèse du composé, avec des propriétés chimiques distinctes.

Lawsone (2-hydroxynnaphtalène-1,4-dione) : Un autre dérivé de la naphtalènequinone présentant des activités biologiques importantes.

La singularité de 4-((4-Nitrophényl)amino)naphtalène-1,2-dione réside dans son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes par rapport à ses analogues.

Propriétés

IUPAC Name |

4-(4-nitroanilino)naphthalene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4/c19-15-9-14(12-3-1-2-4-13(12)16(15)20)17-10-5-7-11(8-6-10)18(21)22/h1-9,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVJOAGYONSXGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226112 | |

| Record name | 4-((4-Nitrophenyl)amino)naphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75140-05-5 | |

| Record name | 4-[(4-Nitrophenyl)amino]-1,2-naphthalenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75140-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Nitroanilino)naphthalene-1,2-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075140055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC117017 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-((4-Nitrophenyl)amino)naphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-nitroanilino)naphthalene-1,2-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF3RA5G88E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b][1,6]naphthyridine-4-carbonitrile, 3-(4-morpholinyl)-](/img/structure/B11841095.png)

![5-bromo-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B11841104.png)